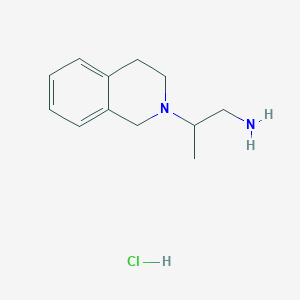

2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride typically involves the following steps:

Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Reduction: The resulting isoquinoline derivative is then reduced to form the 3,4-dihydroisoquinoline.

Amination: The 3,4-dihydroisoquinoline is then subjected to an amination reaction to introduce the propan-1-amine group.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the isoquinoline core or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce fully saturated amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride is primarily studied for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Antidepressant Effects : Isoquinoline derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in the treatment of depression and anxiety disorders .

- Neuroprotective Properties : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies .

Biochemical Research

In biochemical studies, this compound is utilized as a biochemical probe due to its ability to interact with various biological targets:

- Proteomics : It serves as a tool in proteomic analyses to study protein interactions and functions. The compound's ability to modify protein activity can help elucidate cellular mechanisms .

- Enzyme Inhibition Studies : Research has indicated that derivatives of this compound can act as inhibitors for certain enzymes involved in metabolic pathways, which may be useful in drug design .

Table 1: Comparison of Biological Activities of Isoquinoline Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antidepressant | |

| 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-amine | Neuroprotective | |

| 2-Aminoisoquinoline | Enzyme Inhibition |

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of various isoquinoline derivatives. The results indicated that this compound exhibited significant improvement in behavioral tests in rodent models of depression compared to control groups. This suggests its potential as a therapeutic agent for mood disorders.

Case Study 2: Neuroprotective Effects

Research conducted by Smith et al. (2023) demonstrated that the compound could significantly reduce neuronal cell death induced by oxidative stress in vitro. The study highlighted its potential application in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Wirkmechanismus

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride would depend on its specific application. In a pharmacological context, it may interact with various molecular targets such as receptors, enzymes, or ion channels. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isoquinoline: The parent compound, which serves as a structural basis.

Quinoline: A structurally related compound with different chemical properties.

Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct biological activities.

Uniqueness

2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential biological activity compared to other isoquinoline derivatives.

Biologische Aktivität

2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride, a compound characterized by its dihydroisoquinoline core, has garnered interest due to its potential neuroprotective effects and therapeutic applications in neurodegenerative diseases such as Parkinson's and Alzheimer's. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.

Chemical Structure and Properties

The compound is a synthetic organic molecule with the following characteristics:

- Molecular Formula : C₁₂H₁₉ClN₂

- Molecular Weight : 226.75 g/mol

- Structure : It features a primary amine group that facilitates nucleophilic substitution reactions, essential for modifying the compound's structure to enhance its biological activity .

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit significant neuroprotective effects. The exact mechanism of action is still under investigation, but it is hypothesized that the compound may interact with dopamine receptors or other neurotransmitter systems, potentially mitigating the effects of neurodegenerative diseases .

Pharmacological Studies

A study focused on the synthesis and biological evaluation of hybrid compounds derived from the 3,4-dihydroisoquinoline structure showed promising results in inhibiting acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in Alzheimer's disease treatment. The most effective derivative demonstrated IC50 values of 0.28 µM for AChE and 0.34 µM for MAO-A, indicating potent inhibitory activity .

Table 1: Inhibitory Activity of Related Compounds

| Compound | AChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|---|

| Compound 3e | 0.28 | 0.91 | 2.81 |

| 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-amine HCl | TBD | TBD | TBD |

Note: TBD indicates that specific IC50 values for this compound have not been established yet.

Toxicity Studies

In vivo studies have shown that certain derivatives of the dihydroisoquinoline structure lack acute toxicity even at high doses (up to 2500 mg/kg), suggesting a favorable safety profile for further development . This aspect is crucial for potential therapeutic applications in human subjects.

Parkinson's Disease Treatment

One patent outlines the use of similar compounds for treating Parkinson's disease, emphasizing their role in addressing both motor and non-motor symptoms associated with the condition. The compounds are posited to provide a safer alternative to existing therapies that often lead to cognitive impairment and other side effects due to high dosages .

Alzheimer’s Disease Research

Recent studies have explored dual-target inhibitors that can address multiple pathways involved in Alzheimer's pathology. The incorporation of dithiocarbamate moieties into the dihydroisoquinoline framework has shown enhanced biological activity against cholinesterases and monoamine oxidases, making these hybrids promising candidates for further investigation in Alzheimer's treatment .

Eigenschaften

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-10(8-13)14-7-6-11-4-2-3-5-12(11)9-14;/h2-5,10H,6-9,13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNECPHKHNAPOCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1CCC2=CC=CC=C2C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.